Ferrous Fumarate

Description

Used in treatment of iron deficiency anemia.

Ferrous Fumarate is the fumarate salt form of the mineral iron. Administration of ferrous fumarate results in elevation of serum iron concentration, which is then assimilated into hemoglobin, required for the transport of oxygen, or trapped in the reticuloendothelial cells for storage. This agent is used as a dietary supplement, and to prevent or treat iron deficiency related syndromes.

used in treatment of iron deficiency anemia; RN given refers to Fe(+2)[1:1] salt

See also: Ethinyl estradiol; ferrous fumarate; norethindrone (component of) ... View More ...

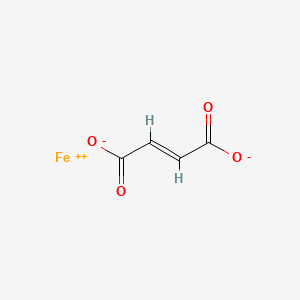

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSDNDAUGGCCE-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047148 | |

| Record name | Ferrous fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-01-5, 7705-12-6 | |

| Record name | Ferrous fumarate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007705126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Butenedioic acid (2E)-, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L488RY0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Ferrous Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of ferrous fumarate (B1241708). The information herein is intended to support research, development, and quality control activities involving this widely used iron supplement. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical techniques.

Chemical Identity and Physicochemical Properties

Ferrous fumarate, the iron(II) salt of fumaric acid, is a reddish-orange to reddish-brown powder. It serves as a common and effective oral iron supplement for the prevention and treatment of iron deficiency anemia.[1]

Structural Information

The chemical structure of ferrous fumarate consists of a ferrous iron (Fe²⁺) ion coordinated to a fumarate dianion. The systematic IUPAC name is iron(2+) (2E)-but-2-enedioate.

Table 1: Structural and Identification Data for Ferrous Fumarate

| Parameter | Value | Reference(s) |

| Molecular Formula | C₄H₂FeO₄ | [1] |

| Molecular Weight | 169.90 g/mol | [1] |

| CAS Number | 141-01-5 | [2] |

| InChI | 1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | [2] |

| InChI Key | PMVSDNDAUGGCCE-TYYBGVCCSA-L | [2] |

| SMILES | [Fe+2].[O-]C(=O)/C=C/C([O-])=O | [2] |

Physicochemical Data

Ferrous fumarate is characterized by its limited solubility in water and its thermal decomposition at elevated temperatures.

Table 2: Physicochemical Properties of Ferrous Fumarate

| Property | Value | Reference(s) |

| Appearance | Reddish-orange to reddish-brown fine powder | |

| Odor | Odorless | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| Melting Point | Decomposes above 280 °C | [3] |

| Iron Content (theoretical) | ~32.87% | [4] |

Crystal Structure

Synthesis of Ferrous Fumarate

Ferrous fumarate can be synthesized through several methods, primarily involving the reaction of a ferrous salt with fumaric acid or a fumarate salt in an aqueous medium.[7] Below are two detailed experimental protocols.

Synthesis from Ferrous Sulfate (B86663) and Sodium Fumarate

This method involves the precipitation of ferrous fumarate from a hot aqueous solution of ferrous sulfate and sodium fumarate.[1]

-

Preparation of Sodium Fumarate Solution: Dissolve an appropriate amount of fumaric acid in a sodium hydroxide (B78521) solution to form sodium fumarate.

-

Reaction: In a separate vessel, prepare a hot aqueous solution of ferrous sulfate.

-

Precipitation: While stirring, add the hot sodium fumarate solution to the hot ferrous sulfate solution. A reddish-brown precipitate of ferrous fumarate will form.

-

Isolation and Purification: The precipitate is collected by filtration, washed with hot water to remove any unreacted starting materials and byproducts, and then dried.

Synthesis from Ferrous Hydroxide and Fumaric Acid

This alternative method involves the reaction of freshly prepared ferrous hydroxide with fumaric acid.[8]

-

Preparation of Ferrous Hydroxide: An air-free suspension of ferrous hydroxide is prepared in situ by reacting an aqueous solution of a ferrous salt (e.g., ferrous sulfate) with a stoichiometric amount of a base (e.g., sodium hydroxide) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Reaction: To the ferrous hydroxide suspension, a slight excess of fumaric acid is added. The reaction is carried out at a temperature above 70 °C with continuous stirring.

-

Isolation: The resulting crystalline anhydrous ferrous fumarate is separated from the aqueous medium by hot filtration.

-

Purification: The product is washed with warm water and dried.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quality control of ferrous fumarate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the assay of ferrous fumarate, typically by quantifying the fumaric acid content.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Newcrom BH stationary phase column.[9]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (MeCN).[9]

-

Detection: UV detection at an appropriate wavelength for fumaric acid.[9]

-

Sample Preparation:

-

Accurately weigh a portion of the ferrous fumarate sample.

-

Dissolve the sample in a suitable acidic aqueous solution (e.g., 2% H₂SO₄ in water) to ensure complete dissolution of the fumarate moiety.[9]

-

Dilute to a known volume with the same solvent.

-

Filter the solution to remove any undissolved excipients before injection.[9]

-

-

Quantification: The concentration of fumaric acid is determined by comparing the peak area of the sample to that of a standard solution of fumaric acid.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state of iron. In ferrous fumarate, it is used to confirm the presence of Fe²⁺ and to detect any Fe³⁺ impurities that may result from oxidation.

-

Instrumentation: A Mössbauer spectrometer consisting of a ⁵⁷Co gamma-ray source, a velocity transducer to induce the Doppler effect, a sample holder, and a gamma-ray detector.[10][11][12]

-

Sample Preparation: The powdered ferrous fumarate sample is placed in a sample holder. For low-temperature measurements, the sample holder is mounted in a cryostat.

-

Data Acquisition: The spectrometer measures the resonant absorption of gamma rays as a function of the velocity of the source relative to the absorber.

-

Data Analysis: The resulting Mössbauer spectrum is fitted to determine the isomer shift (IS) and quadrupole splitting (QS). For ferrous fumarate at room temperature, typical values are in the range of IS = 1.16-1.24 mm/s and QS = 2.18-2.24 mm/s, which are characteristic of high-spin Fe²⁺ in an octahedral-like environment.[13][14]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of ferrous fumarate.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.[15][16]

-

Sample Preparation: A small, accurately weighed amount of the ferrous fumarate sample is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Heating Rate: A controlled linear heating rate is applied, typically in the range of 5-20 °C/min.

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or under an oxidizing atmosphere (e.g., air) to study oxidative decomposition.[15]

-

-

Data Analysis:

-

TGA: The TGA curve plots the mass of the sample as a function of temperature, revealing the temperatures at which decomposition occurs and the extent of mass loss. Ferrous fumarate is stable up to approximately 200 °C (473 K).[13] The decomposition of the organic moiety occurs at higher temperatures.[3]

-

DSC: The DSC curve shows the heat flow to or from the sample as a function of temperature. For ferrous fumarate, an endothermic peak corresponding to its thermal decomposition is observed at around 460 °C in an inert atmosphere.[3]

-

Chemical Reactions

Ferrous fumarate can undergo oxidation, especially in the presence of air and moisture, where the ferrous (Fe²⁺) ion is converted to the ferric (Fe³⁺) state. This is a critical consideration for its storage and formulation. It is soluble in dilute acids.[1]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structure of ferrous fumarate. The presented data and experimental protocols offer a valuable resource for professionals in the fields of research, drug development, and quality control. A thorough understanding of these fundamental characteristics is essential for the effective and safe utilization of ferrous fumarate as an iron supplement.

References

- 1. scribd.com [scribd.com]

- 2. 富马酸亚铁 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. US2848366A - Non-hydrated ferrous fumarate and hematinic composition thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruipugroup.com [ruipugroup.com]

- 8. US3478073A - Preparation of anhydrous ferrous fumarate - Google Patents [patents.google.com]

- 9. HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Video: Mössbauer Spectroscopy [jove.com]

- 12. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. fpe.umd.edu [fpe.umd.edu]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

In Vitro Dissolution Profile of Ferrous Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dissolution profile of ferrous fumarate (B1241708), a widely used iron supplement for the treatment and prevention of iron deficiency anemia. Understanding the dissolution characteristics of ferrous fumarate is critical for ensuring its bioavailability and therapeutic efficacy. This document outlines the key factors influencing dissolution, standardized testing protocols, and analytical methods for quantification.

Introduction to Ferrous Fumarate Dissolution

Ferrous fumarate is a water-insoluble iron salt. Its dissolution is a prerequisite for absorption in the gastrointestinal tract. The rate and extent of ferrous fumarate dissolution are influenced by various factors, including the pH of the dissolution medium, the formulation's excipients, and the manufacturing process. In vitro dissolution testing serves as a crucial quality control tool and can provide insights into the potential in vivo performance of a drug product.

Factors Influencing Ferrous Fumarate Dissolution

Effect of pH

The solubility of ferrous fumarate is highly pH-dependent. It exhibits greater solubility in acidic environments, which mimics the conditions in the stomach, and its solubility significantly decreases in the more neutral to alkaline pH of the small intestine.[1][2] This pH-dependent solubility is a critical factor in the formulation development of ferrous fumarate products.

Role of Excipients

Excipients play a significant role in the dissolution of ferrous fumarate from a solid dosage form.

-

Disintegrants: Superdisintegrants like sodium starch glycollate can markedly increase the dissolution rate by promoting the rapid breakdown of the tablet or capsule into smaller particles, thereby increasing the surface area for dissolution.[3]

-

Binders and Fillers: The type and concentration of binders and fillers, such as microcrystalline cellulose, can influence tablet hardness and porosity, which in turn affects the rate of water penetration and disintegration, ultimately impacting dissolution.[4][5]

-

Surfactants: The inclusion of surfactants like sodium lauryl sulfate (B86663) in the dissolution medium, as specified in the USP monograph, can enhance the wetting of the poorly soluble ferrous fumarate particles and improve the dissolution rate.[2][6]

-

Polymers for Modified-Release Formulations: Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are used to control the release of ferrous fumarate in sustained-release formulations. The viscosity and concentration of HPMC can be modulated to achieve the desired dissolution profile.[7][8][9]

In Vitro Dissolution Testing Protocols

Standardized dissolution testing for ferrous fumarate is outlined in various pharmacopeias, such as the United States Pharmacopeia (USP).

USP Method for Ferrous Fumarate Tablets

The following table summarizes the typical USP dissolution testing parameters for immediate-release ferrous fumarate tablets.

| Parameter | Specification |

| Apparatus | USP Apparatus 2 (Paddle) |

| Rotation Speed | 75 rpm[2] |

| Dissolution Medium | 900 mL of 0.1 N hydrochloric acid containing 0.5% sodium lauryl sulfate[2] |

| Temperature | 37 ± 0.5 °C[2] |

| Sampling Times | 5, 10, 15, 30, 45, 60 minutes[2] |

| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of ferrous fumarate is dissolved in 45 minutes.[2] |

Experimental Workflow for In Vitro Dissolution Testing

The following diagram illustrates the general workflow for conducting an in vitro dissolution study of a pharmaceutical product.

Analytical Methods for Quantification

Atomic Absorption Spectroscopy (AAS)

AAS is a common and robust method for determining the concentration of iron in dissolution samples.

Detailed Protocol:

-

Instrument Setup:

-

Standard Preparation:

-

Prepare a stock solution of iron from a certified standard (e.g., 1000 ppm).

-

Prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the dissolution medium.[10]

-

-

Sample Preparation:

-

Withdraw aliquots of the dissolution medium at specified time points.

-

Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

-

Dilute the filtered samples with the dissolution medium to fall within the concentration range of the standard curve.[10]

-

-

Analysis:

-

Aspirate the blank (dissolution medium) to zero the instrument.

-

Aspirate the standards in increasing order of concentration to generate a calibration curve.

-

Aspirate the prepared samples and record the absorbance.

-

Calculate the iron concentration in the samples using the calibration curve.

-

Redox Titration

Redox titration is a classical analytical method that can be used to quantify ferrous iron.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a standardized solution of an oxidizing agent, such as 0.1 N Ceric Sulfate or 0.02 M Potassium Permanganate.[11]

-

Prepare an indicator solution, such as ortho-phenanthroline (B80953) for ceric sulfate titration or rely on the self-indicating properties of potassium permanganate.[11]

-

-

Sample Preparation:

-

Withdraw a known volume of the dissolution sample.

-

If necessary, acidify the sample with sulfuric acid to ensure a sharp endpoint.[11]

-

-

Titration Procedure:

-

Add the indicator to the sample solution.

-

Titrate the sample with the standardized oxidizing agent until the endpoint is reached (e.g., a color change from red to pale blue for ortho-phenanthroline or the persistence of a faint pink color for permanganate).[11]

-

Record the volume of titrant used.

-

-

Calculation:

-

Calculate the amount of ferrous iron in the sample based on the stoichiometry of the redox reaction.

-

Data Presentation: Dissolution Profiles

The following tables summarize quantitative data from a comparative study of the dissolution profiles of various commercial iron preparations.

Table 1: Dissolution of Ferrous Fumarate and Ferrous Sulfate Immediate-Release Tablets in 0.1 N HCl [2]

| Time (min) | Product I (% Released) | Product VI (% Released) |

| 5 | 9.0 | 45.0 |

| 10 | 97.3 | 65.0 |

| 15 | 98.0 | 78.0 |

| 30 | 99.0 | 85.0 |

| 45 | 100.0 | 90.0 |

| 60 | 100.0 | 92.0 |

Product I contains ferrous fumarate; Product VI contains ferrous sulfate.

Table 2: Effect of Sodium Starch Glycollate (SSG) on Ferrous Fumarate Capsule Dissolution in 0.1 M HCl [3]

| Formulation | SSG Concentration (%) | % Dissolved at 45 min |

| F1 | 0 | < 70 |

| F2 | 1.5 | < 70 |

| F3 | 3.0 | > 70 |

| F4 | 5.0 | > 70 |

| F5 | 8.0 | > 70 |

Relevance to In Vivo Performance: The Iron Absorption Pathway

The ultimate goal of ensuring adequate in vitro dissolution is to facilitate in vivo absorption. The following diagram illustrates the key steps in the intestinal absorption of non-heme iron.

Effective dissolution in the acidic environment of the stomach and upper small intestine is crucial for presenting ferrous ions (Fe²⁺) for uptake by the enterocytes.

Conclusion

The in vitro dissolution profile of ferrous fumarate is a critical quality attribute that is dependent on pH, formulation excipients, and the manufacturing process. Standardized dissolution testing, as outlined in pharmacopeias, coupled with robust analytical methods like atomic absorption spectroscopy or redox titration, provides essential data for quality control and formulation development. A thorough understanding of these principles allows researchers and drug development professionals to design and manufacture ferrous fumarate products with optimal dissolution characteristics, which is a key determinant of their therapeutic efficacy.

References

- 1. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. The Disintegration Process in Microcrystalline Cellulose Based Tablets, Part 1: Influence of Temperature, Porosity and Superdisintegrants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of manufacturing process variables on in vitro dissolution characteristics of extended-release tablets formulated with hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of hydroxypropylmethylcellulose (HPMC) on the release profiles and bioavailability of a poorly water-soluble drug from tablets prepared using macrogol and HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability of Ferrous Fumarate Under Physiological pH Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of ferrous fumarate (B1241708), a widely used iron supplement, under the varying pH conditions of the human gastrointestinal (GI) tract. Understanding the solubility, dissolution, and chemical stability of ferrous fumararate is critical for optimizing its bioavailability and therapeutic efficacy. This document synthesizes key research findings, presents quantitative data in a structured format, and details relevant experimental protocols.

Introduction: The Importance of pH-Dependent Stability

Ferrous fumarate is an iron (II) salt of fumaric acid used to treat and prevent iron deficiency anemia.[1] Its effectiveness is contingent on the iron remaining in the soluble, ferrous (Fe²⁺) state for absorption, which primarily occurs in the duodenum and upper jejunum.[2] The journey through the GI tract exposes the compound to a wide pH gradient, from the highly acidic environment of the stomach to the near-neutral pH of the small intestine. This guide explores the critical role of pH in dictating the stability and, consequently, the bioavailability of ferrous fumarate.

The Physiological pH Landscape of the Gastrointestinal Tract

The stability of an orally administered compound like ferrous fumarate is directly influenced by the pH of its environment. The GI tract presents a dynamic and challenging landscape:

-

Stomach: The gastric environment is highly acidic, with a pH typically ranging from 1.5 to 3.5. This acidity is crucial for the initial dissolution and release of iron from the supplement matrix.[2]

-

Small Intestine (Duodenum): As the chyme moves from the stomach to the duodenum, it is neutralized by bicarbonate secretions, causing a rapid increase in pH to approximately 6.0 to 7.4. This is the primary site for iron absorption, but the near-neutral pH also presents challenges to iron solubility and stability.

Physicochemical Stability of Ferrous Fumarate

The stability of ferrous fumarate under physiological conditions can be assessed through its solubility, dissolution rate, and its propensity for oxidation.

Solubility and Dissolution: A Tale of Two pH Environments

Ferrous fumarate is characterized as being poorly or slightly soluble in water but soluble in dilute acids.[3][4] This pH-dependent solubility is a key factor in its in-vivo behavior.

In the acidic environment of the stomach (simulated by pH ~2), ferrous fumarate dissolves, releasing ferrous (Fe²⁺) ions.[5][6] However, its solubility is not always complete. Studies have shown that at pH 2, the amount of soluble iron from ferrous fumarate can be around 75-77% after 30 minutes, with solubility increasing with longer incubation times.[3][7] Another study reported solubility of over 80% at pH 2.[5]

As the compound transitions to the higher pH of the small intestine, its solubility dramatically decreases. This is because ferrous ions can precipitate as ferric hydroxide (B78521) at a more neutral pH. Research indicates that increasing the pH from 2 to 6 can cause a significant reduction in the solubility of iron from ferrous fumarate, with decreases of up to 74% reported.[3][7][8]

Table 1: Solubility of Ferrous Fumarate at Various pH Levels

| pH Level | Condition | Percentage of Soluble Iron | Reference |

|---|---|---|---|

| 2.0 | Simulated Gastric Fluid | ~75% - 80% | [3][5][7] |

| 4.0 | Intermediate pH | Solubility decreases | [5] |

| 6.0 | Simulated Intestinal Fluid | Significant decrease (up to 74% reduction from pH 2) |[3][7][8] |

Chemical Stability: The Oxidation Challenge

Beyond solubility, the chemical stability of the ferrous (Fe²⁺) ion is paramount, as it is the form preferentially absorbed by the body.[6] The primary threat to its stability is oxidation to the less soluble and less bioavailable ferric (Fe³⁺) state.[1]

The rate of this oxidation reaction is highly dependent on pH.[9]

-

In the Stomach (Low pH): The oxidation of ferrous iron is very slow in the highly acidic gastric environment. This allows the iron to remain in its more absorbable Fe²⁺ state while it is being dissolved.[10]

-

In the Intestine (Neutral pH): As the pH rises to circum-neutral levels in the small intestine, the rate of spontaneous oxidation of ferrous iron in the presence of oxygen increases significantly.[9][10] This can lead to the precipitation of insoluble ferric hydroxides, reducing the pool of bioavailable iron.

This relationship underscores the critical window for absorption in the upper small intestine, where the pH begins to rise, but before the majority of the dissolved ferrous iron has had time to oxidize.

Experimental Protocols

For researchers and drug development professionals, standardized methods are essential for evaluating the stability and quality of ferrous fumarate formulations.

In Vitro Solubility Assessment

This protocol is designed to determine the solubility of ferrous fumarate at pH values simulating the stomach and small intestine.

Materials:

-

Ferrous fumarate powder

-

Ultrapure water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Shaking water bath (set to 37°C)

-

pH meter

-

Centrifuge

-

Analytical method for iron quantification (e.g., ICP-MS or spectrophotometry)

Procedure:

-

Prepare separate solutions at the desired pH values (e.g., pH 2.0 and pH 6.0) using ultrapure water and adjusting with 1 M HCl or 1 M NaOH.

-

Pre-heat the pH-adjusted solutions to 37°C in a shaking water bath.

-

Add a known excess amount of ferrous fumarate powder to each solution to create a saturated system.

-

Incubate the solutions in the shaking water bath at 37°C for a defined period (e.g., 2 hours) to allow equilibrium to be reached.

-

After incubation, withdraw an aliquot and immediately centrifuge at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of dissolved iron using a validated analytical method.

Dissolution Testing for Ferrous Fumarate Tablets/Capsules (USP Method)

This method assesses the rate and extent of drug release from a solid dosage form. The following is based on typical USP dissolution test parameters for ferrous fumarate.[2]

Apparatus:

-

USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

-

900 mL of 0.1 N Hydrochloric acid containing 0.5% sodium lauryl sulfate.

-

Temperature maintained at 37 ± 0.5°C.

Procedure:

-

Place the specified volume of the Dissolution Medium in each vessel of the apparatus.

-

Allow the medium to equilibrate to the set temperature.

-

Place one tablet or capsule in each vessel.

-

Immediately operate the apparatus at a rotational speed of 75 rpm for the specified time (e.g., 45 minutes).

-

At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the fluid.[2]

-

Filter the samples promptly.

-

Analyze the filtered samples for dissolved iron content using a suitable analytical method, such as atomic absorption spectrophotometry.[11]

-

The acceptance criterion is typically that not less than 75% (Q) of the labeled amount of ferrous fumarate is dissolved in 45 minutes.[2]

Determination of Ferrous to Ferric Iron Ratio

This protocol uses a colorimetric method to differentiate and quantify the amount of Fe²⁺ and total iron, allowing for the calculation of the Fe³⁺ concentration. This is crucial for assessing oxidative stability.

Principle: A chromogenic chelator, such as 1,10-phenanthroline (B135089) or bathophenanthroline-disulphonate (BPS), specifically binds to ferrous iron (Fe²⁺) to form a colored complex that can be measured spectrophotometrically.[12][13] To measure total iron, a reducing agent (like hydroxylamine (B1172632) hydrochloride or ascorbic acid) is first added to convert all Fe³⁺ to Fe²⁺, and then the colorimetric reaction is performed.

Materials:

-

Sample solution (from dissolution or solubility test)

-

Ammonium (B1175870) acetate (B1210297) buffer solution (to adjust pH)

-

1,10-phenanthroline solution

-

Hydroxylamine hydrochloride solution (reducing agent)

-

Spectrophotometer

Procedure for Ferrous Iron (Fe²⁺):

-

Pipette a known volume of the sample solution into a volumetric flask.

-

Add ammonium acetate buffer to adjust the pH to the optimal range for complex formation (e.g., pH 3.4-3.5).[13]

-

Add the 1,10-phenanthroline solution, dilute to volume with distilled water, and mix.

-

Allow time for color development (e.g., 10-20 minutes).[13]

-

Measure the absorbance at the maximum wavelength (e.g., 520 nm) against a reagent blank.

-

Determine the concentration of Fe²⁺ using a calibration curve prepared with known standards.

Procedure for Total Iron:

-

Pipette the same volume of the sample solution into a separate volumetric flask.

-

Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺.

-

Follow steps 2-6 from the Ferrous Iron procedure.

-

The result from this measurement is the total iron concentration.

Calculation of Ferric Iron (Fe³⁺):

-

Concentration of Fe³⁺ = [Total Iron Concentration] – [Ferrous Iron (Fe²⁺) Concentration]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Caption: Experimental workflow for assessing ferrous fumarate stability.

References

- 1. scribd.com [scribd.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ve.scielo.org [ve.scielo.org]

- 4. cambridge.org [cambridge.org]

- 5. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redox Transformations of Iron at Extremely Low pH: Fundamental and Applied Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ferrous iron oxidation [uvm.edu]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. A simple and rapid method for the determination of "free" iron in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nrc.gov [nrc.gov]

Spectroscopic Characterization of Ferrous Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ferrous fumarate (B1241708) (FeC₄H₂O₄), an iron supplement raw material. The following sections detail the principles, experimental protocols, and data interpretation for key analytical methods, ensuring the identity, purity, and stability of this critical active pharmaceutical ingredient (API).

Introduction to Ferrous Fumarate

Ferrous fumarate is the iron(II) salt of fumaric acid, presenting as a reddish-orange to reddish-brown powder.[1] It is widely used in the pharmaceutical industry to treat and prevent iron deficiency anemia due to its high iron content (approximately 32.87% by mass) and good bioavailability.[1] Rigorous spectroscopic characterization is essential for quality control, ensuring the ferrous (Fe²⁺) state of the iron, detecting potential ferric (Fe³⁺) impurities, and confirming the solid-state properties of the drug substance.

Spectroscopic Techniques and Data

The characterization of ferrous fumarate relies on a suite of spectroscopic and analytical techniques that probe its molecular vibrations, electronic structure, crystalline form, and thermal properties.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups and overall molecular structure of ferrous fumarate.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" based on the vibrational modes of its chemical bonds.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (laser), offering complementary information to FT-IR, particularly for non-polar bonds.

Table 1: Key FT-IR and Raman Vibrational Bands for Ferrous Fumarate

| Vibrational Mode | FT-IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |

| C=O Stretching (asymmetric) | ~1613 | - |

| C=C Stretching | - | ~1657 |

| C=O Stretching (symmetric) | - | ~1431 |

| C-H Bending | - | ~1296 |

| Fe-O Stretching | - | ~913 |

Note: Peak positions can vary slightly based on the experimental setup and sample preparation. The data presented is a synthesis from available literature.[2]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms. It provides precise information about the oxidation state (valence), spin state, and local coordination of iron in a sample.[3][4] For ferrous fumarate, it is the definitive method to quantify the ratio of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.

Table 2: Mössbauer Hyperfine Parameters for Ferrous Fumarate at Room Temperature

| Parameter | Typical Range | Interpretation |

| Isomer Shift (IS) (mm/s) | 1.16 - 1.24 | Characteristic of high-spin Fe²⁺ in an octahedral coordination environment.[5][6] |

| Quadrupole Splitting (QS) (mm/s) | 2.18 - 2.24 | Indicates a distorted electronic environment around the iron nucleus, as expected in the fumarate complex.[5][6] |

Note: These parameters are typically reported relative to a standard iron foil at room temperature.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the solid-state characterization of crystalline materials. It provides information about the crystal structure, phase purity, and degree of crystallinity of ferrous fumarate. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form.[7][8]

Table 3: Key X-ray Diffraction Peaks for Ferrous Fumarate

| 2θ Angle (°) | Relative Intensity |

| ~10.2 | Strong |

| ~17.8 | Medium |

| ~20.5 | Strong |

| ~25.8 | Medium |

| ~27.9 | Medium |

Note: The 2θ angles are dependent on the X-ray source (commonly Cu Kα). The data provided is indicative and should be compared with a reference standard from a pharmacopeia or a database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[8]

Thermal Analysis (DSC/TGA)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, phase transitions, and purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to assess thermal stability and decomposition pathways.

Table 4: Thermal Properties of Ferrous Fumarate

| Technique | Observation | Temperature Range (°C) | Interpretation |

| TGA | Initial mass loss | < 150 | Loss of adsorbed water. |

| TGA | Major decomposition | > 280 | Onset of decomposition of the fumarate moiety.[1] |

| DSC | Endothermic/Exothermic events | > 280 | Corresponds to the decomposition observed in TGA.[9] |

Note: The exact temperatures and profiles can be influenced by the heating rate and the atmosphere (e.g., inert or oxidative).

UV-Visible Spectroscopy

UV-Visible spectroscopy is primarily used for the quantitative determination of iron in ferrous fumarate samples after appropriate sample preparation. The ferrous fumarate molecule itself does not have a distinct chromophore in the UV-Vis range for direct characterization. The method typically involves the digestion of the sample to release the iron ions, reduction of any Fe³⁺ to Fe²⁺, and subsequent complexation with a coloring agent like 1,10-phenanthroline (B135089), which forms a colored complex that can be quantified.[10][11]

Table 5: Quantitative Analysis of Iron by UV-Visible Spectroscopy

| Parameter | Value |

| Complexing Agent | 1,10-phenanthroline |

| Wavelength of Maximum Absorbance (λmax) | ~510 nm |

| Linearity Range | Typically 0.5 - 5.0 mg/L of Fe |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation for Solid-State Analysis

For techniques like FT-IR, Raman, XRPD, and DSC/TGA, a representative sample of the ferrous fumarate powder should be used. It is recommended to gently grind the sample using an agate mortar and pestle to ensure homogeneity and a consistent particle size.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the finely ground ferrous fumarate sample with 100-200 mg of dry, IR-grade KBr.[12] Grind the mixture thoroughly to ensure a homogenous dispersion. Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[12]

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Scan the sample, typically over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the ferrous fumarate powder into a sample holder, such as an aluminum cup or onto a microscope slide.[13]

-

Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Set the laser power and exposure time to obtain a good quality spectrum without causing sample degradation.

-

Collect the scattered light over a desired spectral range (e.g., 200-2000 cm⁻¹).

-

The resulting spectrum displays the intensity of the scattered light versus the Raman shift (cm⁻¹).

-

Mössbauer Spectroscopy

-

Sample Preparation: The powdered ferrous fumarate sample is uniformly distributed and contained in a sample holder that is transparent to gamma rays. The optimal sample thickness depends on the iron content to avoid excessive absorption.

-

Instrumentation: A Mössbauer spectrometer operating in transmission mode with a ⁵⁷Co source in a rhodium matrix is typically used.[14]

-

Data Acquisition:

-

The spectrometer is calibrated using a standard iron foil.

-

The radioactive source is moved with a range of velocities (e.g., ±11 mm/s) to Doppler shift the energy of the emitted gamma rays.[15]

-

The gamma ray intensity transmitted through the sample is measured as a function of the source velocity.

-

The spectrum is typically collected at room temperature.

-

The resulting Mössbauer spectrum is then fitted with appropriate Lorentzian line shapes to determine the isomer shift (IS) and quadrupole splitting (QS).

-

X-ray Powder Diffraction (XRPD)

-

Sample Preparation: The ferrous fumarate powder is packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Data Acquisition:

-

The sample is scanned over a specific 2θ range (e.g., 5° to 50°).

-

The step size and scan speed should be chosen to obtain a high-resolution diffractogram.

-

The resulting XRPD pattern plots the intensity of the diffracted X-rays versus the 2θ angle.

-

Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh a small amount of the ferrous fumarate sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum).[16][17]

-

Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

-

Data Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge).

-

For DSC, the heat flow is recorded as a function of temperature.

-

For TGA, the sample mass is recorded as a function of temperature.

-

UV-Visible Spectroscopy for Iron Assay

-

Sample Preparation and Digestion:

-

Accurately weigh a quantity of ferrous fumarate powder and dissolve it in a suitable acidic solution (e.g., dilute hydrochloric or sulfuric acid) with gentle heating to ensure complete dissolution and release of iron ions.[10][11]

-

Quantitatively transfer the solution to a volumetric flask and dilute to a known volume.

-

-

Reduction and Complexation:

-

Take an aliquot of the sample solution.

-

Add a reducing agent, such as hydroxylamine (B1172632) hydrochloride, to ensure all iron is in the Fe²⁺ state.[18]

-

Add a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate) to adjust the pH to the optimal range for complex formation (pH 3-5).[19]

-

Allow time for the color of the iron-phenanthroline complex to fully develop.

-

-

Instrumentation: Use a double-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Prepare a series of standard solutions of known iron concentrations and develop the color in the same manner as the sample.

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax ≈ 510 nm) against a reagent blank.

-

Construct a calibration curve of absorbance versus iron concentration for the standard solutions.

-

Determine the iron concentration in the sample solution from the calibration curve.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization of ferrous fumarate.

Conclusion

The spectroscopic characterization of ferrous fumarate is a multi-faceted process that requires the application of several complementary analytical techniques. FT-IR and Raman spectroscopy confirm the molecular identity, while Mössbauer spectroscopy provides unparalleled insight into the oxidation state and purity of the iron center. XRPD is crucial for defining the solid-state properties, and thermal analysis assesses its stability. Finally, UV-Visible spectroscopy serves as a robust method for quantifying the iron content. Together, these methods provide a comprehensive analytical package for the quality control and characterization of ferrous fumarate in a research and drug development setting.

References

- 1. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]

- 10. ajrsp.com [ajrsp.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. THE PULSAR Engineering [thepulsar.be]

- 14. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]

- 15. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 16. qualitest.ae [qualitest.ae]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. webhost.bridgew.edu [webhost.bridgew.edu]

- 19. asdlib.org [asdlib.org]

Navigating the Solubility Landscape of Ferrous Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ferrous fumarate (B1241708), a widely used iron supplement for the treatment and prevention of iron deficiency anemia. Understanding its solubility in various solvent systems is paramount for optimizing drug formulation, ensuring bioavailability, and predicting in vivo performance. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this critical analysis.

Core Concept: The Limited and pH-Dependent Solubility of Ferrous Fumarate

Ferrous fumarate is characterized as a reddish-orange to reddish-brown, fine powder. Its solubility is a critical factor influencing its absorption in the gastrointestinal tract. Generally, it is described as being slightly soluble in water and very slightly soluble in ethanol.[1][2][3][4][5][6] However, its solubility is significantly influenced by the pH of the medium, a crucial consideration for its journey from the acidic environment of the stomach to the more neutral pH of the small intestine.[7][8][9][10][11][12]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of ferrous fumarate in various solvent systems as reported in scientific literature.

Table 1: Solubility of Ferrous Fumarate in Water and Ethanol

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 25°C | 0.14 g / 100 mL | [2][3][4] |

| Ethanol (96%) | Not Specified | Very slightly soluble | [1][2][3][4][5][6] |

Table 2: pH-Dependent Solubility of Ferrous Fumarate

| pH | Conditions | Soluble Iron | Reference(s) |

| 2.0 | Simulated Gastric Fluid (0.1 M HCl) | ~75-77% of initial amount | [7][9] |

| 2.0 | - | >80% | [8] |

| 4.0 | - | Solubility decreases compared to pH 2 | [8] |

| 5.8 | Simulated Intestinal Fluid (Phosphate Buffer) | Slower dissolution compared to pH 1.2 | [11] |

| 6.0 | - | Solubility decreased by 74% compared to amount soluble at pH 2 | [7][9] |

| Neutral | - | Insoluble | [10] |

Experimental Protocols for Solubility and Dissolution Testing

Accurate determination of ferrous fumarate solubility and dissolution is essential for formulation development and quality control. Below are detailed methodologies derived from pharmacopeial standards and published research.

Equilibrium Solubility Determination in Different Media

This protocol is designed to determine the saturation solubility of ferrous fumarate in various solvent systems.

a. Materials and Equipment:

-

Ferrous fumarate powder

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8)

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

Filtration apparatus with appropriate membrane filters (e.g., 0.45 µm)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer)

b. Procedure:

-

Add an excess amount of ferrous fumarate to a known volume of the selected solvent in a sealed container.

-

Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant and clarify it by centrifugation and/or filtration to remove undissolved solids.

-

Dilute the clear filtrate with the appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of ferrous fumarate in the diluted filtrate using a validated analytical method.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Dissolution Testing for Solid Dosage Forms (Tablets and Capsules)

This protocol is based on United States Pharmacopeia (USP) and British Pharmacopoeia (BP) guidelines for dissolution testing of ferrous fumarate dosage forms.[13][14][15]

a. Materials and Equipment:

-

USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)

-

Dissolution test station with temperature control

-

Dissolution medium: 0.1 N Hydrochloric Acid (often containing 0.5% sodium lauryl sulfate (B86663) to enhance wetting)[13][15]

-

Volumetric flasks and pipettes

-

Syringes and filters

-

Atomic Absorption Spectrometer or other suitable analytical instrument

b. Procedure:

-

Prepare 900 mL of the dissolution medium and place it in the dissolution vessel.

-

Equilibrate the medium to 37 ± 0.5°C.

-

Place one tablet or capsule in the apparatus.

-

Start the apparatus at the specified rotation speed (e.g., 75 rpm for USP Apparatus 2).[13][15]

-

At predetermined time points (e.g., 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

-

Filter the sample immediately.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Analyze the filtered samples for dissolved iron content using atomic absorption spectrophotometry at a wavelength of approximately 248.3 nm.[13][15]

-

Calculate the percentage of the labeled amount of ferrous fumarate dissolved at each time point.

In Vitro pH-Shift Solubility Model

This protocol simulates the transit of ferrous fumarate from the stomach to the small intestine.[8][11]

a. Materials and Equipment:

-

Beakers or flasks

-

Magnetic stirrers

-

pH meter

-

Solutions of varying pH (e.g., simulated gastric fluid at pH 1.2-2.0, simulated intestinal fluid at pH 5.8-6.8)

-

Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

-

Analytical instrumentation for quantification

b. Procedure:

-

Disperse a known amount of ferrous fumarate in simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2-2.0) at 37°C with stirring.

-

After a specified time (e.g., 1-2 hours), take an aliquot to determine the amount of dissolved iron.

-

Adjust the pH of the remaining solution to simulate intestinal conditions (e.g., pH 5.8-6.8) by adding a phosphate buffer or sodium hydroxide.

-

Continue stirring at 37°C for a further period.

-

Withdraw samples at various time points, filter, and analyze for dissolved iron content to observe any precipitation and the rate of re-dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of ferrous fumarate.

Caption: Workflow for determining ferrous fumarate solubility.

Conclusion

The solubility of ferrous fumarate is a multifaceted property, heavily dependent on the pH of the surrounding medium. While its aqueous solubility is low, it readily dissolves in the acidic environment of the stomach, a critical first step for its subsequent absorption. However, the transition to the higher pH of the small intestine can lead to a significant decrease in solubility, potentially impacting its bioavailability. The experimental protocols and data presented in this guide offer a robust framework for researchers and formulation scientists to navigate these challenges, enabling the development of effective and reliable iron supplement formulations.

References

- 1. Iron or Ferrous Fumarate EP BP USP IP Manufacturers, with SDS MSDS [mubychem.com]

- 2. Ferrous fumarate | 141-01-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Ferrous Fumarate FCC [chem-lygzhhg.com]

- 5. drugfuture.com [drugfuture.com]

- 6. mubychem.net [mubychem.net]

- 7. ve.scielo.org [ve.scielo.org]

- 8. Kinetics of iron absorption from ferrous fumarate with and without galacto-oligosaccharides determined from stable isotope appearance curves in women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of change in pH on the solubility 01 iron bis-glycinate chelate and other iron compounds [ve.scielo.org]

- 10. japsonline.com [japsonline.com]

- 11. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3478073A - Preparation of anhydrous ferrous fumarate - Google Patents [patents.google.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Ferrous Fumarate Tablets [drugfuture.com]

Thermogravimetric Analysis of Ferrous Fumarate Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of ferrous fumarate (B1241708) (C₄H₂FeO₄), a widely used iron supplement. Understanding the thermal stability and decomposition pathway of active pharmaceutical ingredients like ferrous fumarate is critical for ensuring drug product quality, stability, and safety. This document summarizes quantitative data from analogous compounds due to the limited availability of complete thermogravimetric analysis (TGA) data for pure ferrous fumarate, outlines detailed experimental protocols, and presents a visual representation of the decomposition process.

Introduction to the Thermal Decomposition of Ferrous Fumarate

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For ferrous fumarate, TGA reveals a multi-stage decomposition process. While ferrous fumarate is known to be stable at ambient temperatures, it undergoes significant changes upon heating. Studies using techniques like Mössbauer spectroscopy have shown that ferrous fumarate is stable up to approximately 200°C (473 K), after which oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state begins.[1] The complete thermal decomposition, which occurs at higher temperatures, involves the breakdown of the fumarate anion.

Quantitative Data Summary

| Thermal Event | Probable Temperature Range (°C) | Theoretical Mass Loss (%) | Residual Mass (%) | Final Residue Composition |

| Decomposition of Anhydrous Ferrous Fumarate | > 200 - 500 | 57.69% | 42.31% | Iron(II) Oxide (FeO) |

Note: The final iron oxide residue can vary depending on the atmosphere. In an oxidizing atmosphere (e.g., air), the initial FeO may be further oxidized to Fe₃O₄ or Fe₂O₃ at higher temperatures, leading to a slight mass gain after the main decomposition.

Experimental Protocols

A standard thermogravimetric analysis of ferrous fumarate can be conducted using the following experimental protocol, which is based on general procedures for the analysis of pharmaceutical salts and related iron compounds.[2][3][4]

3.1. Instrumentation

A calibrated thermogravimetric analyzer, preferably coupled with a differential scanning calorimeter (TGA/DSC) and an evolved gas analyzer such as a mass spectrometer or an infrared spectrometer (TGA-MS or TGA-IR), should be used.

3.2. Sample Preparation

A small, representative sample of ferrous fumarate (typically 5-10 mg) is accurately weighed into a suitable crucible (e.g., alumina (B75360) or platinum). To ensure reproducibility, a consistent sample mass and particle size should be used for all analyses.

3.3. TGA Method Parameters

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Atmosphere:

-

Dynamic inert atmosphere (e.g., nitrogen or argon) with a purge rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature throughout the experiment.

-

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical workflow for a typical TGA experiment and the proposed decomposition pathway of anhydrous ferrous fumarate.

Discussion of the Decomposition Mechanism

The thermal decomposition of anhydrous ferrous fumarate in an inert atmosphere is hypothesized to occur as a single primary step after an initial stable phase. The decomposition reaction is proposed as follows:

2C₄H₂FeO₄(s) → 2FeO(s) + 4CO₂(g) + 2H₂O(g)[5]

This reaction involves the breakdown of the fumarate ligand into gaseous carbon dioxide and water, leaving a solid residue of iron(II) oxide. The theoretical mass loss for this process is 57.69%, which corresponds to the loss of the organic portion of the molecule. The remaining solid, iron(II) oxide, accounts for 42.31% of the initial mass. It is crucial to perform the analysis in an inert atmosphere to obtain FeO as the primary solid product. If conducted in an oxidizing atmosphere such as air, the nascent FeO can be further oxidized to magnetite (Fe₃O₄) or hematite (B75146) (Fe₂O₃) at higher temperatures, which would be observed as a subsequent mass gain on the TGA curve.

For hydrated forms of ferrous fumarate, an initial endothermic event corresponding to the loss of water of crystallization would be observed at lower temperatures, typically below 150°C, before the main decomposition of the anhydrous salt.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of ferrous fumarate decomposition. While a complete, detailed TGA curve for pure ferrous fumarate is not widely published, the information from analogous iron carboxylates and other analytical techniques allows for a robust estimation of its thermal behavior. The provided experimental protocol offers a standardized method for researchers to conduct their own TGA studies on ferrous fumarate and other pharmaceutical salts. The visualized decomposition pathway serves as a clear model for understanding the chemical changes occurring during thermal analysis. Further research, particularly TGA coupled with evolved gas analysis, would be invaluable in definitively confirming the decomposition products and the precise temperature ranges for each decomposition step.

References

The Role of Ascorbic Acid in Enhancing Ferrous Fumarate Absorption: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferrous fumarate (B1241708) is a widely utilized iron salt for the treatment and prevention of iron deficiency anemia. However, its bioavailability can be significantly influenced by various dietary factors. Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption, including that from ferrous fumarate. This technical guide elucidates the multifaceted role of ascorbic acid in this process, detailing the underlying biochemical mechanisms, presenting quantitative data from key studies, outlining experimental protocols for assessing iron absorption, and providing visual diagrams of the relevant pathways and workflows. The primary mechanisms of action involve the reduction of ferric iron to the more soluble ferrous form, the formation of a stable, soluble chelate with iron that persists in the alkaline environment of the duodenum, and its role as an intracellular cofactor influencing iron transport proteins.

Core Mechanisms of Ascorbic Acid in Iron Absorption

Ascorbic acid facilitates the absorption of ferrous fumarate and other non-heme iron sources through several key actions at the gastrointestinal level.

Reduction of Ferric Iron (Fe³⁺) to Ferrous Iron (Fe²⁺)

While ferrous fumarate provides iron in the ferrous (Fe²⁺) state, some of it can be oxidized to the less soluble ferric (Fe³⁺) form in the digestive tract. Ascorbic acid, a potent reducing agent, efficiently donates an electron to convert Fe³⁺ back to Fe²⁺.[1][2][3] This is critical because the primary transporter for non-heme iron into intestinal enterocytes, the Divalent Metal Transporter 1 (DMT1), specifically transports ferrous iron (Fe²⁺).[2][4][5]

Chelation and Maintenance of Solubility

In the acidic environment of the stomach (acid pH), ascorbic acid forms a soluble chelate with ferric iron.[1][6][7] This iron-ascorbate complex remains soluble as it transitions into the alkaline pH of the duodenum.[1][6] This prevents the iron from precipitating as insoluble ferric hydroxide, which would significantly reduce its bioavailability.[8]

Role in Enterocyte Iron Transport

Ascorbic acid's role extends beyond the gut lumen into the intestinal cells (enterocytes).

-

Duodenal Cytochrome B (Dcytb): Ascorbic acid is a crucial cofactor for the ferric reductase enzyme, Dcytb, located on the apical membrane of duodenal enterocytes.[9][10][11] Intracellular ascorbate (B8700270) donates an electron to Dcytb, which then reduces any remaining luminal Fe³⁺ to Fe²⁺ at the cell surface, making it available for uptake by DMT1.[9][11] Studies have shown that iron deficiency in humans is associated with increased duodenal ascorbate concentrations and higher Dcytb reductase activity.[10][12]

-

Divalent Metal Transporter 1 (DMT1): By ensuring a steady supply of Fe²⁺, ascorbic acid directly enhances the substrate availability for DMT1, the primary transporter of ferrous iron into the enterocyte.[13][14][15]

-

Ferroportin (FPN): Ferroportin is the sole iron exporter, transporting iron from the enterocyte across the basolateral membrane into the bloodstream. Research on Caco-2 cells indicates that intracellular ascorbate levels can influence ferroportin expression. Ferroportin protein levels were observed to peak at an ascorbate concentration of 100 μM, showing a 274% increase.[16][17] This suggests that ascorbic acid not only aids in the initial uptake but also in the subsequent transfer of iron into circulation.

Quantitative Data on Absorption Enhancement

The enhancing effect of ascorbic acid on iron absorption is dose-dependent.[1] Several studies have quantified this effect on both ferrous fumarate and other iron compounds.

| Iron Source | Study Population | Ascorbic Acid (AA) Dose / Molar Ratio (AA:Fe) | Key Findings | Reference |

| Ferrous Fumarate | Adult Women | 4:1 molar ratio | Iron absorption increased significantly from 6.3% to 10.4%. | [18][19] |

| Ferrous Fumarate (microencapsulated) | Anemic Children (6-18 months) | Ascorbic acid co-administered with 80 mg elemental Fe | Treatment with ferrous fumarate plus ascorbic acid was as effective as ferrous sulfate (B86663) drops in treating anemia, with 58% of children achieving hemoglobin > 100 g/L. | [20] |

| Non-heme Iron (Liquid Formula Meal) | Male Subjects | 25 mg to 1000 mg AA with 4.1 mg Fe | Iron absorption increased progressively from 0.8% to 7.1% with increasing ascorbic acid doses. | [1] |

| Ferrous Sulfate vs. Ferrous Fumarate | Adult Women | No AA added | Baseline absorption was similar for both compounds (3.1% for FeSO₄ vs. 3.0% for Ferrous Fumarate). | [18] |

| Iron-Casein Complex (ICC) vs. FeSO₄ | In vitro / Caco-2 cells | 2:1 molar ratio | AA enhanced iron uptake from both ICC and FeSO₄ to a similar level. | [21][22] |

| Ferrous Ascorbate vs. Ferrous Fumarate | Adults with IDA | Not specified | A study comparing various iron supplements found that both ferrous ascorbate and ferrous fumarate significantly increased hemoglobin and ferritin levels more than a polysaccharide iron complex. | [23] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: Ascorbic Acid-Mediated Iron Absorption

The following diagram illustrates the key steps of non-heme iron absorption in the duodenal enterocyte and the critical intervention points of ascorbic acid.

Experimental Protocols

This protocol is a generalized methodology based on clinical trials assessing iron absorption.[18][19][24]

Objective: To quantify the fractional absorption of iron from ferrous fumarate with and without ascorbic acid.

Methodology:

-

Subject Recruitment: Recruit healthy adult subjects, often women with marginal iron status, as they exhibit higher iron absorption rates. Screen for hemoglobin and serum ferritin levels.

-

Isotope Preparation: Prepare test meals, such as infant cereal, fortified with a known amount of ferrous fumarate (e.g., 5 mg Fe). The ferrous fumarate is extrinsically labeled with a stable (non-radioactive) iron isotope, such as ⁵⁷Fe or ⁵⁸Fe.

-

Study Design: Employ a randomized, crossover design. Each subject consumes the ⁵⁷Fe-labeled meal with ascorbic acid and the ⁵⁸Fe-labeled meal without ascorbic acid (or vice versa), separated by a washout period of at least 14 days.

-

Meal Administration: Subjects consume the test meal after an overnight fast. No food or drink (other than water) is allowed for 3 hours post-meal.

-

Blood Sampling: A baseline blood sample is taken before the first test meal. A second blood sample is taken 14 days after consumption of each test meal. This period allows for the incorporation of the absorbed iron isotope into circulating erythrocytes.[24]

-

Sample Analysis: Whole blood is analyzed using mass spectrometry to determine the enrichment of ⁵⁷Fe and ⁵⁸Fe.

-

Calculation of Absorption: The total amount of circulating iron is calculated based on blood volume and hemoglobin concentration. The amount of the absorbed isotope is determined from its enrichment in the blood. Fractional iron absorption is calculated as the percentage of the administered isotope that has been incorporated into erythrocytes.

This protocol is a standard method for assessing iron bioavailability in a controlled cellular environment.[1][21][25]

Objective: To determine the effect of ascorbic acid on the uptake of iron from ferrous fumarate by intestinal cells.

Methodology:

-

Cell Culture: Human epithelial colorectal adenocarcinoma (Caco-2) cells are cultured on permeable inserts (e.g., Transwell®) for approximately 21 days. During this time, they differentiate to form a monolayer that mimics the intestinal epithelium, complete with a brush border.

-

Simulated Digestion: The test substance (ferrous fumarate with or without ascorbic acid in a food matrix) undergoes a simulated gastrointestinal digestion process involving sequential incubation with pepsin at pH ~2.0 (gastric phase) followed by pancreatin (B1164899) and bile salts at pH ~7.0 (intestinal phase).

-

Cellular Uptake Phase: The resulting "digesta" is applied to the apical side of the Caco-2 cell monolayer. The cells are incubated for a set period (e.g., 2-24 hours) to allow for iron uptake.

-

Cell Lysis and Ferritin Assay: After the uptake period, the cells are washed thoroughly to remove surface-bound iron. The cells are then lysed, and the intracellular protein content is measured. The amount of iron taken up by the cells is indirectly quantified by measuring the concentration of ferritin, an iron-storage protein, which increases in response to intracellular iron levels. Ferritin is typically measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Ferritin concentration is normalized to the total cell protein content (ng ferritin / mg protein). The results from the ascorbic acid-containing samples are compared to the controls to determine the relative enhancement of iron bioavailability.

Conclusion for Drug Development Professionals

The evidence overwhelmingly supports the critical role of ascorbic acid in maximizing the absorption of ferrous fumarate. Its dual action as a reducing agent and a chelator in the gut lumen, combined with its intracellular function as a cofactor for Dcytb and its influence on iron transport proteins like ferroportin, makes it an indispensable component for enhancing iron bioavailability.

For researchers and professionals in drug development, these findings underscore the importance of co-formulating ferrous fumarate supplements with an adequate dose of ascorbic acid. An optimal molar ratio of ascorbic acid to iron (e.g., 2:1 or 4:1) should be considered to counteract dietary inhibitors and ensure the iron remains in its most absorbable form.[18][19][21][22] Understanding these mechanisms and utilizing the described experimental protocols can guide the development of more efficacious and reliable iron supplementation therapies to combat iron deficiency anemia globally.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thebloodproject.com [thebloodproject.com]

- 3. Vitamin C - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal DMT1 is critical for iron absorption in the mouse but is not required for the absorption of copper or manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. jsafog.com [jsafog.com]

- 9. Ascorbic acid--important for iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Duodenal ascorbate and ferric reductase in human iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Strategy for Prevention of Iron Deficiency Anemia: Understanding the role of vitamin C in enhancing iron absorption in human intestine (Press Release) — SPring-8 Web Site [spring8.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. Two routes of iron accumulation in astrocytes: ascorbate-dependent ferrous iron uptake via the divalent metal transporter (DMT1) plus an independent route for ferric iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trying to Solve the Puzzle of the Interaction of Ascorbic Acid and Iron: Redox, Chelation and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Iron Transport through Ferroportin Is Induced by Intracellular Ascorbate and Involves IRP2 and HIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Iron absorption from ferrous fumarate in adult women is influenced by ascorbic acid but not by Na2EDTA | Semantic Scholar [semanticscholar.org]

- 20. Treatment of anemia with microencapsulated ferrous fumarate plus ascorbic acid supplied as sprinkles to complementary (weaning) foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of Ascorbic Acid on the In Vitro Iron Bioavailability of a Casein-Based Iron Fortificant - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]